molecular formula C10H7BrO2 B1271707 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428487-30-3

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B1271707
M. Wt: 239.06 g/mol
InChI Key: YIXFLBMKMCLBEJ-UHFFFAOYSA-N
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Description

“3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. It is a solid substance .


Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene derivatives, which includes “3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde”, involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .


Molecular Structure Analysis

The molecular formula of “3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is C10H7BrO2. The InChI code is 1S/C10H6BrClO2/c1-2-3-14-10-8 (11)4-7 (6-13)5-9 (10)12/h1,4-6H,3H2 .


Chemical Reactions Analysis

The reaction of phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent leads to the formation of (prop-2-ynyloxy) benzene derivatives . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .


Physical And Chemical Properties Analysis

“3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is a solid substance . It has a molecular weight of 239.06 g/mol.

Scientific Research Applications

Antioxidant, Antimicrobial, and Anticancer Properties

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives have been explored for their potential in medical applications, particularly in the fields of antioxidant, antimicrobial, and anticancer properties. For instance, derivatives such as 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde showed significant antioxidant capacity in various assays. Moreover, these compounds demonstrated good antibacterial activity against Bacillus subtilis and high antifungal activity against Aspergillus niger. Notably, some derivatives exhibited considerable cytotoxic activity against breast adenocarcinoma cell line MCF-7, indicating their potential use in cancer treatment (Konuş et al., 2019).

Synthesis and Characterization

The synthesis and characterization of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives have been a significant area of research. Studies have detailed various methods for synthesizing these compounds, focusing on different reaction conditions and yields. For example, the synthesis of related compounds like 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives through nucleophilic substitution reactions has been documented, contributing to the understanding of their structural and chemical properties (Talybov & Baghirli, 2020).

Potential in Medicinal Chemistry

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives have shown promise in the field of medicinal chemistry, particularly in the synthesis of compounds with potential antimicrobial and antifungal properties. For example, the synthesis of novel compounds like 1,4-disubstituted 1,2,3-triazoles using 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde as a precursor demonstrated significant antibacterial activity against various bacterial strains, surpassing the effects of control substances like ciprofloxacin (Hussain et al., 2019).

properties

IUPAC Name

3-bromo-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFLBMKMCLBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366730
Record name 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

CAS RN

428487-30-3
Record name 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Pachòn Angona, S Daniel, H Martin, A Bonet… - Molecules, 2020 - mdpi.com
We report herein the design, synthesis and biological evaluation of new antioxidant and neuroprotective multitarget directed ligands (MTDLs) able to block Ca 2+ channels. New dialkyl …
Number of citations: 11 www.mdpi.com

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